Cas no 2248353-01-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate)

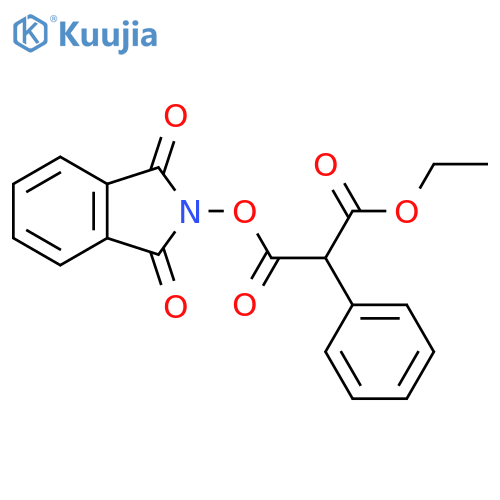

2248353-01-5 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate 化学的及び物理的性質

名前と識別子

-

- EN300-6519949

- 2248353-01-5

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate

-

- インチ: 1S/C19H15NO6/c1-2-25-18(23)15(12-8-4-3-5-9-12)19(24)26-20-16(21)13-10-6-7-11-14(13)17(20)22/h3-11,15H,2H2,1H3

- InChIKey: LZPCKUAYVOMICY-UHFFFAOYSA-N

- ほほえんだ: O(C(C(C(=O)OCC)C1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 353.08993720g/mol

- どういたいしつりょう: 353.08993720g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 559

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 90Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6519949-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |

2248353-01-5 | 95.0% | 2.5g |

$1819.0 | 2025-03-14 | |

| Enamine | EN300-6519949-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |

2248353-01-5 | 95.0% | 0.25g |

$855.0 | 2025-03-14 | |

| Enamine | EN300-6519949-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |

2248353-01-5 | 95.0% | 0.5g |

$891.0 | 2025-03-14 | |

| Enamine | EN300-6519949-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |

2248353-01-5 | 95.0% | 0.1g |

$817.0 | 2025-03-14 | |

| Enamine | EN300-6519949-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |

2248353-01-5 | 95.0% | 0.05g |

$780.0 | 2025-03-14 | |

| Enamine | EN300-6519949-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |

2248353-01-5 | 95.0% | 1.0g |

$928.0 | 2025-03-14 | |

| Enamine | EN300-6519949-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |

2248353-01-5 | 95.0% | 10.0g |

$3992.0 | 2025-03-14 | |

| Enamine | EN300-6519949-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate |

2248353-01-5 | 95.0% | 5.0g |

$2692.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

2248353-01-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量